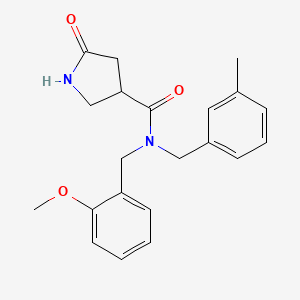![molecular formula C21H26N2O3 B5905035 N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methyl-3-(propionylamino)benzamide](/img/structure/B5905035.png)
N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methyl-3-(propionylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of an amide bond, which is typically achieved through the reaction of a carboxylic acid with an amine . The methoxyphenyl and propionylamino groups could be introduced through substitution reactions, depending on the starting materials used.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s molecular weight, the connectivity of its atoms, and its three-dimensional structure.Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups. For example, the amide group in this compound might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental techniques .作用機序
Target of Action
The primary target of N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methyl-3-(propionylamino)benzamide is the enzyme cyclooxygenase-2 (COX-2) . COX-2 plays a crucial role in the inflammatory response by converting arachidonic acid to prostaglandins, which are mediators of inflammation and pain .
Mode of Action
This compound acts as a selective COX-2 inhibitor . By binding to the active site of COX-2, it prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .
Biochemical Pathways
The inhibition of COX-2 affects the arachidonic acid pathway . Normally, arachidonic acid is metabolized by COX-2 to produce prostaglandins, which are involved in promoting inflammation, pain, and fever. By inhibiting COX-2, the compound reduces the levels of these prostaglandins, leading to decreased inflammation and pain .
Pharmacokinetics
The pharmacokinetics of N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methyl-3-(propionylamino)benzamide involves its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
At the molecular level, the inhibition of COX-2 leads to a reduction in prostaglandin synthesis . This results in decreased inflammation, pain, and fever. At the cellular level, the compound reduces the recruitment of inflammatory cells to the site of inflammation, thereby mitigating the inflammatory response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action. For instance:
- Other substances : The presence of other drugs or compounds that induce or inhibit cytochrome P450 enzymes can affect the metabolism and efficacy of the compound .
By understanding these aspects, researchers and healthcare providers can better predict the compound’s behavior in different scenarios and optimize its therapeutic use.
: Source 1 : Source 2
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-5-20(24)22-18-11-8-10-17(14-18)21(25)23(3)15(2)13-16-9-6-7-12-19(16)26-4/h6-12,14-15H,5,13H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUMRMJUSPRNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N(C)C(C)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[2-(4-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-2-piperidin-1-ylacetamide](/img/structure/B5904956.png)
![N-[3-(4-methoxyphenoxy)propyl]-N-methyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5904957.png)
![2-chloro-4-[(ethyl{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-6-methoxyphenol](/img/structure/B5904960.png)
![3-[methyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-1-phenylpropan-1-ol](/img/structure/B5904981.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-pyridin-3-ylethane-1,2-diamine](/img/structure/B5904986.png)
![N-cyclopentyl-4-[4-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutanamide](/img/structure/B5904989.png)

![N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide](/img/structure/B5905021.png)
![3-[ethyl(4-ethylbenzyl)amino]propane-1,2-diol](/img/structure/B5905022.png)
![N,N-dimethyl-3-[1-methyl-2-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)ethoxy]aniline](/img/structure/B5905029.png)
![(2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol](/img/structure/B5905034.png)
![4-(4-ethoxy-3-methylphenyl)-N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide](/img/structure/B5905042.png)
![2-methyl-N-[(3-methyl-2-thienyl)methyl]-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]propan-1-amine](/img/structure/B5905052.png)
![N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5905055.png)